
Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester
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Overview
Description
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as a versatile building block in the synthesis of more complex benzothiazole derivatives. Its unique chemical properties allow it to participate in various organic reactions, making it valuable in developing new materials and compounds.
Reagent in Organic Synthesis:
It is utilized as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes that can be further modified for specific applications.
Biological Applications
Antimicrobial Properties:
Research indicates that carbamic acid, dimethyldithio-, 2-benzothiazolyl ester exhibits significant antimicrobial and antifungal properties. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
Cancer Research:
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its efficacy in targeting specific enzymes involved in cancer cell proliferation. For instance, it can inhibit dihydrofolate reductase, crucial for DNA synthesis in bacteria and cancer cells .
Industrial Applications
Vulcanization Accelerator:
In the rubber industry, this compound is used as a vulcanization accelerator. This application enhances the mechanical properties of rubber products by promoting cross-linking during the curing process.
Corrosion Inhibitor:
The compound also serves as a corrosion inhibitor in metalworking fluids. Its ability to form stable complexes with metal ions helps protect metal surfaces from oxidative damage.
Case Studies
- Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as a new antimicrobial agent.
- Cancer Treatment Research: In vitro studies revealed that the compound induced apoptosis in breast cancer cells through caspase activation pathways. This finding suggests its potential role as an adjunct therapy in cancer treatment protocols.
- Industrial Application: A case study on its use as a vulcanization accelerator illustrated improved tensile strength and elasticity in rubber products compared to conventional accelerators.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Used as a vulcanization accelerator and corrosion inhibitor.
Benzothiazole-2-thiol: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-sulfonamide: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate lies in its combination of the benzothiazole ring with the dimethylcarbamodithioate group, which imparts distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing carbamic acid esters like dimethyldithio-2-benzothiazolyl ester?
The synthesis of carbamic acid esters often involves condensation reactions between amines or thiols and carbonyl-containing reagents. For example, 2-aminobenzenethiol can be condensed with diethyl oxalate under controlled conditions to form benzothiazolecarboxylic acid esters . Key parameters include temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (4–12 hours). Purification via High-Performance Liquid Chromatography (HPLC) is recommended to isolate high-purity products, as noted for structurally similar carbamates .
Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?
Analytical methods include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times can be compared against standards .
- Spectroscopy : FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation.
- Stability Testing : Accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. For example, carbamate esters degrade rapidly in acidic conditions via hydrolysis .
Q. What safety protocols are critical when handling dimethyldithio-2-benzothiazolyl carbamic acid?
While specific toxicity data for this compound is limited, analogous carbamates (e.g., Carbendazim) show moderate toxicity (RTECS DD6500000). Recommended precautions:
- Use PPE (gloves, goggles, lab coats).
- Conduct reactions in fume hoods to avoid inhalation.
- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How do competing reaction pathways impact the synthesis yield of dimethyldithio-2-benzothiazolyl ester?
The formation of byproducts, such as disulfide linkages or oxidized thiols, can reduce yields. For example:
- Thiol Oxidation : 2-Aminobenzenethiol may oxidize to disulfides if reactions are conducted in aerobic conditions. Solution: Use degassed solvents and inert atmospheres .
- Steric Hindrance : Bulky substituents on the benzothiazole ring can slow esterification. Kinetic studies using pseudo-first-order models can optimize reagent ratios .
Q. What computational methods are effective in predicting the biological activity of this carbamate?
- Molecular Docking : Tools like AutoDock Vina can simulate interactions with enzyme targets (e.g., histone deacetylases) using crystal structures from the PDB.
- QSAR Models : Leverage datasets from PubChem (e.g., CID 66566542) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. How can researchers resolve contradictions in reported biological data for carbamate derivatives?
Discrepancies in enzyme inhibition assays often arise from variations in:
- Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) alter enzyme kinetics. Standardize protocols using buffers like Tris-HCl (pH 7.4) .
- Compound Stability : Degradation during assays may lead to false negatives. Validate stability via LC-MS at multiple time points .
Q. What strategies enhance the selectivity of this compound in targeting specific enzymes?
Properties
CAS No. |
3432-25-5 |
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Molecular Formula |
C10H10N2S3 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 |
InChI Key |
DQXSUEZFMYQFSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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